2-Bromo-5-iodo-L-phenylalanine
CAS No.:
Cat. No.: VC16485341
Molecular Formula: C9H9BrINO2
Molecular Weight: 369.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrINO2 |
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Molecular Weight | 369.98 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Standard InChI Key | ZHOPNGDAOFYIHP-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br |
Canonical SMILES | C1=CC(=C(C=C1I)CC(C(=O)O)N)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-5-iodo-L-phenylalanine is a non-proteinogenic amino acid derivative featuring a phenylalanine backbone substituted with bromine and iodine at the 2- and 5-positions of the aromatic ring, respectively. Its IUPAC name, (S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid, reflects the stereospecific configuration at the α-carbon (L-form) and the halogen substituents . The compound’s molecular formula is C₉H₉BrINO₂, with a molecular weight of 369.98 g/mol . Key structural identifiers include:
Property | Value |
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CAS Registry Number | 1335989-00-8 |
SMILES Notation | NC@@HC(O)=O |
Purity | ≥95% (HPLC) |
Optical Rotation ([α]₂₀^D) | -2 ± 1° (C=1 in H₂O) |
The presence of both bromine and iodine introduces significant steric bulk and polarizability, making the compound highly reactive in nucleophilic aromatic substitution and cross-coupling reactions .
Spectroscopic and Crystallographic Data
While crystallographic data for 2-bromo-5-iodo-L-phenylalanine remains scarce, analogous halogenated phenylalanine derivatives exhibit distinct NMR profiles. For example, Fmoc-5-bromo-2-methoxy-L-phenylalanine (PubChem CID: 46737405) shows characteristic ¹H-NMR shifts at δ 7.75–7.25 ppm for aromatic protons and δ 3.85 ppm for the methoxy group . Mass spectrometry (MS) of related compounds typically reveals molecular ion peaks consistent with isotopic patterns of bromine (¹⁰⁹Br/⁸¹Br) and iodine (¹²⁷I) .
Synthetic Methodologies
Halogen Exchange Reactions
The most efficient route to 2-bromo-5-iodo-L-phenylalanine involves Cu⁺-assisted nucleophilic halogen exchange using 2-bromo-L-phenylalanine as the precursor. Optimization via experimental design (DoE) has demonstrated that reaction parameters critically influence yield :
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Temperature: 180°C
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Reaction Time: 24 hours
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Precursor Concentration: 61 mM
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NaI Concentration: 485 mM
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CuSO₄ Concentration: 10 mM
Under these conditions, yields exceed 74%, with no detectable racemization or phenylalanine-related impurities . The mechanism proceeds via a single-electron transfer (SET) process, where Cu⁺ facilitates iodide displacement of bromide while preserving the α-carbon stereochemistry.
Solid-Phase Peptide Synthesis (SPPS) Compatibility
The compound’s compatibility with Fmoc-based SPPS protocols has been validated using derivatives like Fmoc-5-bromo-2-methoxy-L-phenylalanine . Deprotection with 20% piperidine in DMF achieves >98% efficiency, enabling seamless incorporation into peptide chains.
Applications in Biomedical Research
Radiopharmaceutical Development
2-Bromo-5-iodo-L-phenylalanine serves as a precursor for radioiodinated amino acids used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For instance, nucleophilic exchange with Na¹²³I yields ¹²³I-labeled phenylalanine analogues for tumor imaging, achieving radiochemical purity >99% after Ag-membrane filtration .
Protein Engineering and Enzyme Studies
Incorporation of halogenated phenylalanines into proteins via genetic code expansion has enabled site-specific labeling and functional studies. The N346A/C348A mutant of pyrrolysyl-tRNA synthetase demonstrates enhanced affinity for meta-substituted phenylalanine derivatives, including bromo- and iodo-analogues . This system allows precise probing of enzyme active sites, as evidenced by kinetic studies showing a 15-fold increase in K_m for brominated substrates compared to wild-type phenylalanine .
Neurological Disorder Research
Structural analogs like 2-bromo-L-phenylalanine exhibit selective uptake by neurotransmitter transporters, making them valuable tools for studying dopamine and serotonin systems . While direct data on 2-bromo-5-iodo-L-phenylalanine is limited, its enhanced lipophilicity (calculated logP = 2.1 vs. 1.4 for phenylalanine) suggests improved blood-brain barrier permeability, a critical factor in central nervous system drug development .
Future Directions and Challenges
Expanding Synthetic Applications
Recent advances in transition-metal catalysis, particularly Pd-mediated Suzuki-Miyaura couplings, could leverage the orthogonal reactivity of bromine and iodine for sequential functionalization. For example, selective bromine substitution followed by iodine-mediated C–H activation may enable synthesis of multi-arylated peptides.
Improving Metabolic Stability
Despite their utility, halogenated amino acids often suffer from rapid in vivo dehalogenation. Encapsulation in lipid nanoparticles or PEGylation may enhance stability, as demonstrated with ¹²⁵I-labeled tyrosine analogues showing 40% longer circulation half-life .
Computational Modeling Advances
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict that the 5-iodo substituent increases the aromatic ring’s quadrupole moment by 28%, potentially enhancing π-stacking interactions with protein aromatic residues . Validation via X-ray crystallography remains an open challenge.
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